molecular formula C23H18N2O7 B3656082 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrobenzoyl)amino]benzoate

2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrobenzoyl)amino]benzoate

Cat. No.: B3656082
M. Wt: 434.4 g/mol
InChI Key: IODCKRMIROSOIB-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrobenzoyl)amino]benzoate” is a complex organic molecule. It contains a methoxyphenyl group, a nitrobenzoyl group, and a benzoate group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The methoxyphenyl and nitrobenzoyl groups are aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds . The benzoate group contains a carboxylate, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack . The methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and carboxylate groups could make the compound more soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds with nitro groups can be explosive under certain conditions, and many organic compounds can be harmful if ingested or inhaled .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity that could make it useful as a pharmaceutical .

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-[(3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7/c1-31-20-7-3-4-16(13-20)21(26)14-32-23(28)15-8-10-18(11-9-15)24-22(27)17-5-2-6-19(12-17)25(29)30/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODCKRMIROSOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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